4-氧代-6-((嘧啶-2-基硫代)甲基)-4H-吡喃-3-基 4-硝基苯甲酸酯

描述

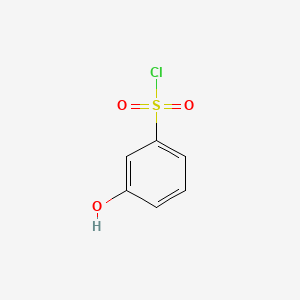

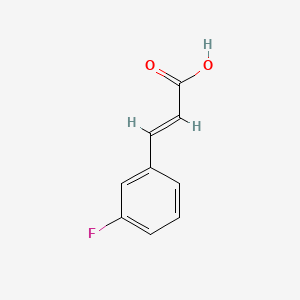

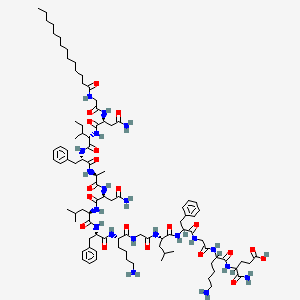

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, also known as 4-OPP, is a synthetic molecule that has recently been studied for its potential applications in scientific research. The molecule has a unique structure, consisting of two pyrimidine rings and a nitrobenzoate group. It has been explored for its potential to act as an inhibitor of several different enzymes, and has been found to have a wide range of biochemical and physiological effects.

科学研究应用

在心血管和胃肠道功能中的作用

4-氧代-6-((嘧啶-2-基硫代)甲基)-4H-吡喃-3-基 4-硝基苯甲酸酯 (ML221) 已被确认为食欲素 (APJ) 受体的强效功能拮抗剂,食欲素受体是心血管稳态中的关键介质。它还与心血管疾病的发病机制有关。此外,有新出现的证据表明其在能量代谢和胃肠道功能中的作用。ML221 对血管紧张素 II 型 1 (AT1) 受体具有选择性,并且对其他 GPCR 的活性很小,这突出了其靶向 APJ 受体的潜在特异性 (Maloney 等,2012)。

认知障碍中的合成和潜力

与 4-氧代-6-((嘧啶-2-基硫代)甲基)-4H-吡喃-3-基 4-硝基苯甲酸酯结构相关的化合物,PF-04447943,一种 PDE9A 抑制剂,已被开发用于潜在的认知障碍。该化合物在大鼠模型中显示出促认知活性,并在淀粉样前体蛋白 (APP) 转基因小鼠模型中显示出突触稳定性。它目前正在进行临床试验,表明其在治疗认知障碍方面具有显着潜力 (Verhoest 等,2012)。

抗菌和杀虫应用

具有嘧啶和吡唑部分的化合物,类似于 4-氧代-6-((嘧啶-2-基硫代)甲基)-4H-吡喃-3-基 4-硝基苯甲酸酯,在抗菌和杀虫活性方面显示出有希望的结果。这些研究表明在开发新的杀虫剂和抗菌剂方面的潜在应用 (Deohate & Palaspagar,2020)。

抗癌特性

嘧啶的各种衍生物,类似于 4-氧代-6-((嘧啶-2-基硫代)甲基)-4H-吡喃-3-基 4-硝基苯甲酸酯的核心结构,已显示出显着的抗癌活性。这些化合物已针对各种癌细胞系进行了评估,表明其在癌症治疗中的潜力 (Kumari 等,2017)。

作用机制

Target of Action

ML221, also known as “ML 221” or “[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate” or “4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate”, is a potent functional antagonist of the apelin receptor (APJ) . The APJ receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism .

Mode of Action

ML221 inhibits the activation of the APJ receptor mediated by apelin-13, a peptide ligand for the APJ receptor . It has IC50 values of 0.70 μM in the cAMP assay and 1.75 μM in the β-arrestin assay, and an EC80 of 10 nM in both assays . This indicates that ML221 effectively blocks the interaction between apelin-13 and the APJ receptor, thereby inhibiting the downstream signaling pathways activated by this interaction.

Biochemical Pathways

The apelin/APJ system is involved in various biochemical pathways. For instance, different subtypes of apelin have been found to protect neurons by inhibiting apoptosis through different pathways . .

Pharmacokinetics

It’s worth noting that ml221 exhibits no toxicity towards human hepatocytes at concentrations >50 μm , suggesting a favorable safety profile.

Result of Action

The inhibition of the APJ receptor by ML221 can lead to various molecular and cellular effects, depending on the physiological context. For example, in the context of neurological diseases, the apelin/APJ system can relieve acute brain injury and has therapeutic effects on chronic neurodegenerative disease models .

属性

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIRTUMPRQVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

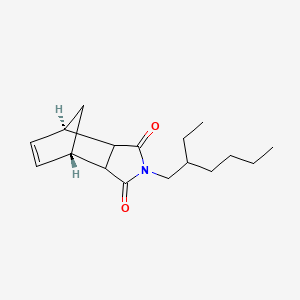

![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)